molecular formula C13H16O3 B074749 Methyl cyclobutyl(hydroxy)phenylacetate CAS No. 1209-31-0

Methyl cyclobutyl(hydroxy)phenylacetate

Cat. No. B074749
CAS RN: 1209-31-0
M. Wt: 220.26 g/mol
InChI Key: YXPHFWYCSAYUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Methyl cyclobutyl(hydroxy)phenylacetate" is a compound of interest due to its unique structural characteristics, which include a cyclobutyl ring—a four-membered cyclic alkane—attached to a phenyl group with a hydroxyacetate moiety. This structure suggests potential for diverse chemical reactivity and properties, making it a subject of synthesis and study in organic chemistry.

Synthesis Analysis

The synthesis of related cyclobutyl compounds often involves strategies to form the four-membered ring, which can be challenging due to ring strain. For example, compounds like methylenecyclobutyl adenines have been synthesized by dehydration of carbocyclic oxetanocin A, indicating a method of introducing cyclobutane rings through dehydration reactions (Maruyama, Hanai, & Sato, 1992). Similarly, cyclobutane rings have been incorporated into polymers by reacting 1-(epoxyethyl)-3-aryl-3-methylcyclobutane with methacrylic acid, showing the adaptability of cyclobutane synthesis for polymer chemistry (Coskun, Demirelli, Erol, & Ahmetzade, 1997).

Molecular Structure Analysis

The molecular structure of cyclobutyl compounds, including "Methyl cyclobutyl(hydroxy)phenylacetate," involves analysis of the cyclobutane ring and its substituents. X-ray diffraction and NMR spectroscopy are common techniques for such analysis, providing insights into the stereochemistry and electronic environment of the molecule. For instance, a study on a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, utilized FT-IR spectroscopy and X-ray diffraction to elucidate its molecular structure (Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017).

Chemical Reactions and Properties

Cyclobutyl compounds participate in a variety of chemical reactions, reflecting their rich chemical properties. Reactions such as allylic oxidation, addition reactions, and cycloadditions are common. The synthesis of cyclobutyladenines and the modification of the cyclobutane ring through reactions like allylic oxidation demonstrate the chemical versatility of these compounds (Maruyama, Hanai, & Sato, 1992).

Physical Properties Analysis

The physical properties of "Methyl cyclobutyl(hydroxy)phenylacetate" and related compounds, such as solubility, melting point, and boiling point, are influenced by the cyclobutane ring and its functional groups. The synthesis and characterization of cyclobutyl and aryl hydroxyethyl methacrylate monomers highlight the impact of the cyclobutane ring on the physical properties of polymers, indicating that these compounds can have unique thermal and solubility characteristics (Coskun, Demirelli, Erol, & Ahmetzade, 1997).

Scientific Research Applications

Biochemical Research and Biodegradation

One significant area of application for compounds similar to Methyl cyclobutyl(hydroxy)phenylacetate is in the study of the biodegradation of aromatic compounds. Escherichia coli, a well-understood organism, has been found to utilize several aromatic acids and amines as sole carbon and energy sources, indicating the potential for metabolic engineering to enhance biodegradation and biotransformation capabilities for environmental remediation. The degradation of aromatic compounds involves complex biochemical pathways, and understanding these can help in designing strategies to address pollution and waste management issues (Díaz et al., 2001).

Material Science and Drug Delivery Systems

In the field of material science and drug delivery, derivatives of xylan, which could be structurally related to Methyl cyclobutyl(hydroxy)phenylacetate, have shown promise. Chemical modification of xylan into ethers and esters with specific functional groups has led to the creation of biopolymers with unique properties. These xylan derivatives, including esters synthesized through reactions with various acids, show potential for applications in forming nanoparticles for drug delivery systems. Such innovations highlight the role of chemically modified natural compounds in developing new materials for biomedical applications (Petzold-Welcke et al., 2014).

Environmental Toxicology and Antimicrobial Properties

Research into sepsis-associated low molecular aromatic microbial metabolites, which share a structural motif with Methyl cyclobutyl(hydroxy)phenylacetate, has provided insights into their physico-chemical and biological properties. These compounds, including various phenylcarbonic acids, have been shown to possess bio-regulatory activity and the ability to affect both bacteria and eukaryotic cells. Understanding the interactions between these metabolites and microbial or human cells can inform the development of new therapeutic strategies and elucidate the microbial-human metabolic and signaling integration. This research area underscores the importance of aromatic compounds in clinical practice and the potential for novel treatments based on microbial metabolites (Beloborodova et al., 2013).

properties

IUPAC Name

methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-12(14)13(15,11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11,15H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPHFWYCSAYUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923590
Record name Methyl cyclobutyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate

CAS RN

1209-31-0
Record name Mandelic acid, alpha-cyclobutyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl cyclobutyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.